molecular formula C14H11ClO2 B11865288 Phenyl 2-(2-chlorophenyl)acetate

Phenyl 2-(2-chlorophenyl)acetate

Cat. No.: B11865288
M. Wt: 246.69 g/mol
InChI Key: ZTKPNIMWAUERFW-UHFFFAOYSA-N
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Description

Phenyl 2-(2-chlorophenyl)acetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a phenyl group attached to the 2-position of a 2-chlorophenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(2-chlorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chlorophenylacetic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Phenolic and carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Phenyl 2-(2-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-(2-chlorophenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

    2-Chlorophenyl acetate: Similar structure but without the phenyl group, leading to variations in its applications and interactions.

Uniqueness

Phenyl 2-(2-chlorophenyl)acetate is unique due to the presence of both phenyl and chlorophenyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

phenyl 2-(2-chlorophenyl)acetate

InChI

InChI=1S/C14H11ClO2/c15-13-9-5-4-6-11(13)10-14(16)17-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

ZTKPNIMWAUERFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

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